Spathulatol: A Comprehensive Technical Guide to its Natural Source and Isolation
Spathulatol: A Comprehensive Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the natural sourcing and isolation of the compound Spathulatol. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. A critical point of clarification is the distinction between "Spathulatol" and a class of similarly named compounds, "spatane diterpenoids." Initial inquiries into Spathulatol, particularly within the context of marine natural products, often lead to confusion with spatane diterpenoids isolated from brown algae. This guide will first address the true natural source and identity of Spathulatol and then provide a detailed overview of the isolation of spatane diterpenoids from their marine source, Stoechospermum marginatum, to provide a comprehensive resource that addresses this common point of confusion.
Part 1: Spathulatol
Natural Source and Chemical Identity
Contrary to some initial assumptions that might arise from its name, Spathulatol is not of marine origin. It is a lignan that has been identified from a terrestrial plant source.
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Natural Source: The primary known natural source of Spathulatol is the peel of star anise (Illicium spathulatum).
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Chemical Class: Spathulatol belongs to the lignan class of phenylpropanoid dimers.
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Molecular Formula: C₃₀H₃₄O₉
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CAS Number: 1373888-27-7
Isolation and Purification of Spathulatol
As of the latest available scientific literature, detailed, peer-reviewed experimental protocols for the isolation and purification of Spathulatol from Illicium spathulatum are not extensively documented. The compound is referenced primarily in the catalogs of chemical vendors. This suggests that while isolation procedures exist, they may be proprietary or have not been published in accessible scientific journals. A general hypothetical workflow for the isolation of a lignan like Spathulatol from a plant source would typically involve the following steps:
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Sample Preparation: Dried and powdered peel of Illicium spathulatum would be the starting material.
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Extraction: A solvent extraction would be performed, likely using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their solubility. Lignans are typically extracted in the methanolic or ethanolic fractions.
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Fractionation: The crude extract would then be subjected to column chromatography over silica gel or other stationary phases to separate the mixture into fractions of decreasing complexity.
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Purification: The fractions containing the target compound, as identified by techniques like Thin Layer Chromatography (TLC), would be further purified using methods such as High-Performance Liquid Chromatography (HPLC) to yield pure Spathulatol.
Quantitative Data for Spathulatol
Due to the limited availability of published research on the isolation of Spathulatol, comprehensive quantitative data such as extraction yield, purity, and detailed spectroscopic data from peer-reviewed sources are not available at this time.
Part 2: Spatane Diterpenoids from Stoechospermum marginatum
The likely source of confusion with "Spathulatol" is the class of spatane diterpenoids, which are well-documented as being isolated from the brown alga Stoechospermum marginatum. These compounds have garnered significant interest for their biological activities, including cytotoxic and anti-inflammatory effects.
Natural Source
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Marine Alga: Stoechospermum marginatum, a species of brown seaweed.
Experimental Protocol for Isolation of Spatane Diterpenoids
The following is a generalized protocol compiled from various studies on the isolation of diterpenoids from Stoechospermum marginatum and related brown algae.
1. Collection and Preparation of Algal Material:
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Collect fresh Stoechospermum marginatum from its marine habitat.
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Wash the collected seaweed thoroughly with fresh water to remove salt, sand, and other marine debris.
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Shade-dry the algal material completely to prevent degradation of thermolabile compounds.
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Grind the dried seaweed into a coarse powder to increase the surface area for efficient extraction.
2. Solvent Extraction:
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The powdered algal material is typically extracted sequentially with solvents of increasing polarity. A common sequence is:
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Hexane: To remove non-polar compounds like lipids and some pigments.
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Ethyl Acetate: This fraction is often enriched in diterpenoids.
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Methanol: To extract more polar compounds.
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The extraction is usually performed at room temperature with stirring for an extended period (e.g., 24-48 hours) for each solvent. The process is repeated multiple times for each solvent to ensure exhaustive extraction.
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The solvent from each extract is removed under reduced pressure using a rotary evaporator to obtain the crude hexane, ethyl acetate, and methanol extracts.
3. Chromatographic Purification:
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The ethyl acetate extract, being rich in spatane diterpenoids, is subjected to further purification.
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Column Chromatography (CC):
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The crude ethyl acetate extract is adsorbed onto silica gel and loaded onto a silica gel column.
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The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate (e.g., hexane:ethyl acetate gradients from 100:0 to 0:100).
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Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are pooled.
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High-Performance Liquid Chromatography (HPLC):
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The semi-purified fractions from column chromatography are further purified by HPLC.
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A C18 reversed-phase column is commonly used.
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The mobile phase is typically a mixture of methanol and water or acetonitrile and water, run in either isocratic or gradient mode.
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Detection is often performed using a UV detector.
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Pure spatane diterpenoids are collected based on their retention times.
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Quantitative Data for Spatane Diterpenoids
While comprehensive tables of isolation yields are not consistently reported across the literature, some studies provide data on the biological activity of isolated spatane diterpenoids. The following table summarizes representative data.
| Compound Name | Molecular Formula | Biological Activity (Example) | IC₅₀ Value | Cell Line |
| Stoechospermol | C₂₀H₃₂O₂ | Cytotoxic | Not Reported | - |
| 19-acetoxystoechospermol | C₂₂H₃₄O₄ | Cytotoxic | Not Reported | - |
| Spatane Diterpenoid Derivative | - | Cytotoxic | 3.28 µg/mL | B16F10 |
| Spatane Diterpenoid Derivative | - | Cytotoxic | 3.45 µg/mL | B16F10 |
Note: The specific names of the highly active derivatives are not always provided in the abstracts. The IC₅₀ values are indicative of potent cytotoxic activity.
Mandatory Visualizations
Caption: Experimental workflow for the isolation of spatane diterpenoids.
Caption: Apoptosis signaling pathway induced by spatane diterpenoids.
Conclusion
This guide clarifies the distinct identities and natural origins of Spathulatol and spatane diterpenoids. Spathulatol is a lignan derived from the terrestrial plant Illicium spathulatum, for which detailed public isolation data is scarce. In contrast, spatane diterpenoids are a well-studied class of compounds isolated from the marine brown alga Stoechospermum marginatum, with established protocols for their extraction and purification. The provided experimental workflow and signaling pathway diagrams for spatane diterpenoids offer valuable tools for researchers in natural product chemistry and drug discovery. It is hoped that this guide will prevent further confusion between these two distinct classes of natural products and serve as a useful resource for the scientific community.
